3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-yl methanesulfonate
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Overview
Description
3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-yl methanesulfonate is a chemical compound known for its unique structure and properties. It is used primarily in research and development settings, particularly in the fields of chemistry and biology. The compound consists of an amino group, an ethoxyphenoxy group, a phenyl group, and a methanesulfonate group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-yl methanesulfonate typically involves multiple steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with an appropriate halogenated compound to form the ethoxyphenoxy intermediate.
Amination: The intermediate is then subjected to amination, where an amino group is introduced.
Phenyl Group Addition: The next step involves the addition of a phenyl group to the intermediate.
Methanesulfonation: Finally, the compound undergoes methanesulfonation to introduce the methanesulfonate group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch Processing: The reactions are typically carried out in batch reactors to ensure precise control over reaction conditions.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-yl methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-yl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-yl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-methoxyphenoxy)-1-phenylpropan-2-yl methanesulfonate
- 3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol
- 3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-yl sulfate
Uniqueness
3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-yl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H23NO5S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-yl] methanesulfonate |
InChI |
InChI=1S/C18H23NO5S/c1-3-22-15-11-7-8-12-16(15)23-18(14-9-5-4-6-10-14)17(13-19)24-25(2,20)21/h4-12,17-18H,3,13,19H2,1-2H3 |
InChI Key |
XVMMJPIZZVSDTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)OS(=O)(=O)C |
Origin of Product |
United States |
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